XL-844
説明
特性
外観 |
Solid powder |
|---|---|
同義語 |
XL844; XL 844; XL-844.; NONE |
製品の起源 |
United States |
Molecular and Cellular Pharmacology of Xl 844
Target Specificity and Enzymatic Inhibition Profile of XL-844
This compound exhibits a well-defined target specificity, acting as a potent inhibitor of both primary and secondary kinase targets. This multi-targeted inhibition contributes to its observed biological effects.
Primary Kinase Targets: Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2)
This compound is recognized as a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), two crucial serine/threonine kinases that play central roles in the cellular response to DNA damage. tandfonline.comnih.govnih.govmdpi.comresearchgate.net
Quantitative analyses have demonstrated the high potency of this compound against its primary targets. The inhibition constant (Ki) values indicate a strong binding affinity for both Chk1 and Chk2.
Table 1: Quantitative Inhibition Kinetics of this compound against Primary Kinase Targets
| Target Kinase | Inhibition Constant (Ki) | Reference |
| Chk1 | 2.2 nM | tandfonline.comshro.org |
| Chk2 | 0.07 nM | tandfonline.comshro.org |
These values highlight this compound's particular potency against Chk2, with a Ki value significantly lower than that for Chk1. tandfonline.comshro.org
This compound functions as an ATP-competitive inhibitor of both Chk1 and Chk2. This mechanism implies that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of these kinases. tandfonline.com Studies have shown that the inhibition of Chk1 and Chk2 by this compound is reversible, and the enzyme-inhibitor complexes can dissociate in the presence of increasing concentrations of ATP, further supporting its ATP-competitive nature. tandfonline.com
Secondary Kinase Targets: Vascular Endothelial Growth Factor Receptors (VEGFR2 and VEGFR3)
Beyond its primary targets, this compound also demonstrates inhibitory activity against several other kinases, including components of the Vascular Endothelial Growth Factor Receptor (VEGFR) family. Specifically, it inhibits Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). medkoo.comshro.orgnih.govmdpi.comresearchgate.net Additionally, this compound has been reported to inhibit Fms-like tyrosine kinase 3 (FLT3) and Platelet-derived growth factor receptor (PDGFR). shro.org The inhibitory concentrations for these secondary targets are generally in the low nanomolar range.
Table 2: Inhibition Profile of this compound against Secondary Kinase Targets
| Target Kinase | IC50 Value (nM) | Reference |
| VEGFR1 | < 20 | shro.org |
| VEGFR2 | < 20 | shro.org |
| VEGFR3 | < 20 | shro.org |
| FLT3 | < 20 | shro.org |
| PDGFR | < 20 | shro.org |
The inhibition of VEGFRs is particularly notable, as these receptors are critical mediators of tumor angiogenesis and lymphogenesis. medkoo.com
Comprehensive Elucidation of this compound's Mechanism of Action
The multifaceted inhibitory profile of this compound translates into significant cellular effects, primarily through the modulation of cell cycle checkpoints and DNA damage response pathways.
Modulation of Cell Cycle Checkpoints in Response to DNA Damage
In eukaryotic cells, DNA damage or incomplete DNA replication triggers cell cycle checkpoints, which temporarily halt cell division to allow for DNA repair or completion of replication. medkoo.com Chk1 and Chk2 are pivotal regulators within these checkpoint pathways. Chk1 is primarily involved in regulating the S-phase and G2/M-phase checkpoints, while Chk2 plays a significant role in the G1-phase checkpoint, although crosstalk between these pathways exists. shro.orgnih.govnih.gov
This compound's mechanism of action involves abrogating these critical cell cycle checkpoints. By inhibiting Chk1 and Chk2, this compound prevents the normal cell cycle arrest that would typically occur in response to DNA damage. medkoo.comnih.govnih.govaacrjournals.org This abrogation forces cells with damaged DNA to proceed through the cell cycle prematurely, leading to progressive DNA damage, inhibition of DNA repair mechanisms, and ultimately, the induction of tumor cell apoptosis. medkoo.comwjgnet.comdrugbank.com
Detailed research findings illustrate these effects:
this compound has been shown to block the gemcitabine-induced phosphorylation and subsequent degradation of CDC25A, a phosphatase essential for cell cycle progression. This action results in premature entry into mitosis for cells arrested in S-phase by gemcitabine (B846). tandfonline.comnih.govnih.gov
Treatment with this compound also significantly increases the occurrence of DNA double-strand breaks, as evidenced by enhanced γH2AX phosphorylation (a marker for DNA damage). tandfonline.comnih.govnih.gov
Furthermore, studies have demonstrated that this compound enhances the cytotoxicity of various chemotherapeutic agents and radiation by disrupting these cell cycle blocks, thereby sensitizing tumor cells to genotoxic therapies. tandfonline.comdrugbank.comnih.gov The inhibition of Chk2 activity by this compound, in particular, has been linked to increased cancer cell radiosensitivity through the inhibition of DNA repair and the promotion of mitotic catastrophe. nih.gov
Downstream Signaling Pathway Perturbations Attributed to this compound
Analysis of Differential Protein Phosphorylation Profiles
Protein phosphorylation is a critical regulatory mechanism in cellular function, particularly in response to DNA damage nih.govkinexus.ca. Checkpoint kinases, such as Chk1 and Chk2, are central to this process, acting as effector kinases that receive signals from upstream DNA-damage sensing proteins like Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3 Related (ATR) nih.gov. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints, temporarily halting progression to allow for DNA repair or replication completion medkoo.com.
Studies investigating this compound's impact on cellular phosphorylation profiles have demonstrated its ability to abrogate radiation-induced Chk2 phosphorylation nih.gov. This inhibition of Chk2 activity by this compound has been associated with enhanced cancer cell radiosensitivity, which is further linked to the inhibition of DNA repair and the promotion of mitotic catastrophe nih.gov. Mitotic catastrophe is a form of cell death that occurs when cells enter mitosis with unrepaired DNA damage, leading to aberrant mitotic events and subsequent cell demise nih.gov.
Effects on p53-Dependent and Independent Pathways
The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity, initiating cell cycle arrest, apoptosis, or senescence in response to various cellular stresses, including DNA damage oncotarget.commdpi.com. Many cancer cells frequently harbor defects in the early-phase, p53-dependent G1/S checkpoint, often due to mutation or inactivation of p53 nih.gov. Consequently, these cancer cells become more reliant on later checkpoints, such as those in S and G2/M phases, which are controlled by Chk1 nih.gov.
The inhibition of Chk1, therefore, presents a strategic opportunity to selectively target cancer cells that possess defects in the p53-dependent checkpoint, particularly when combined with classical DNA-damaging cytotoxic drugs nih.gov. Preclinical evidence supports this strategy, showing that abrogating the remaining intact checkpoint can lead to increased tumor cell death nih.govplos.org.
While p53 primarily functions as a transcription factor regulating numerous downstream targets involved in cell cycle, apoptosis, and DNA repair, it also mediates apoptosis through transcription-independent mechanisms oncotarget.comnih.gov. These p53-independent pathways often involve direct interactions with B-cell lymphoma 2 (Bcl-2) family proteins at the mitochondria, influencing the release of pro-apoptotic effectors like Bax/Bak nih.govplos.org. The interplay between p53-dependent and independent pathways is crucial in determining cell fate and is a key consideration in cancer therapeutics oncotarget.comresearchgate.net. This compound's ability to inhibit Chk1 and Chk2, which are integral to these DNA damage response pathways, positions it to influence both p53-dependent and independent cellular responses to genotoxic stress.
Structure-Activity Relationship (SAR) Insights for Checkpoint Kinase Inhibitors (General Principles)
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to enhance binding affinity, selectivity, and physicochemical properties of compounds through systematic substituent modification sdiarticle5.com. For kinase inhibitors, a primary focus is the ATP-binding pocket, a highly conserved catalytic domain essential for transferring a phosphate (B84403) group from ATP to a substrate protein mdpi.combiorxiv.org.
Identification of Key Structural Determinants for Chk1/Chk2 Inhibitory Activity
The design of kinase inhibitors typically begins with identifying a core pharmacophore, a set of structural features critical for biological activity sdiarticle5.com. This often involves a scaffold that can interact with the kinase hinge region via hydrogen bonding, mimicking the adenine (B156593) ring of ATP sdiarticle5.combiorxiv.org. This hinge-binding motif is crucial for securing the molecule within the ATP pocket, thereby facilitating necessary interactions for affinity and selectivity sdiarticle5.combiorxiv.org.
Selectivity among kinases, particularly between Chk1 and Chk2, is a key consideration. While the ATP-binding site is highly conserved, subtle differences can be exploited for selective inhibition biorxiv.orgacs.orgrsc.org. For instance, the interior pocket of Chk1, beyond the Leu84 gatekeeper residue, contains an unusual polar residue at Asn59, in contrast to a hydrophobic leucine (B10760876) found at the equivalent position in Chk2 nih.govacs.orgrsc.org. This difference allows for the design of Chk1-selective inhibitors that target this hydrophilic pocket with polar functionalities acs.orgrsc.org. Conversely, selective Chk2 inhibitors may also be developed by exploiting unique structural features of its ATP-binding pocket nih.gov.
Kinase inhibitors are broadly classified based on their binding modes. Type I inhibitors bind to the active conformation of the kinase (DFG-in), competitively inhibiting ATP by interacting with residues in the ATP-binding pocket or hinge region. Type II inhibitors, on the other hand, bind to the inactive conformation (DFG-out) and often extend into an adjacent hydrophobic pocket, potentially offering greater selectivity by engaging less conserved structural features sdiarticle5.commdpi.com.
Comparative Analysis of this compound Chemical Class with Other Checkpoint Kinase Inhibitors (e.g., AZD7762, PF-00477736)
This compound, AZD7762, and PF-00477736 are all prominent examples of checkpoint kinase inhibitors that have undergone preclinical and clinical investigation nih.govsci-hub.seplos.orgresearchgate.net. Their development aimed to exploit the dependency of cancer cells on checkpoint pathways for survival, especially in the context of DNA damage.
This compound is characterized as a dual Chk1/Chk2 inhibitor, demonstrating potent activity with a reported Ki of 2.2 nM for Chk1 and 0.07 nM for Chk2 nih.gov. Its chemical class is described as an ortho-3-ureidothiophene-2-carboxamide researchgate.net. While its preclinical profile showed promise in enhancing radiosensitivity and inducing mitotic catastrophe nih.gov, its clinical development was ultimately discontinued (B1498344) nih.govidrblab.net.
AZD7762 is another potent ATP-competitive inhibitor of both Chk1 and Chk2 nih.govguidetopharmacology.orgaacrjournals.org. It belongs to the thiophene-2-carboxamide class plos.org. Preclinical studies showed that AZD7762 could robustly potentiate the activity of DNA-damaging agents like gemcitabine and topotecan, abrogating DNA damage-induced S and G2 checkpoints aacrjournals.org. It exhibited significant selectivity against cyclin-dependent kinase (cdk) 1/cyclin B1 (>1,000-fold) and other cdks, differentiating its profile from less selective inhibitors like UCN-01 aacrjournals.org. Despite its promising preclinical profile, the development of AZD7762 was also discontinued nih.gov.
PF-00477736 is a potent Chk1 inhibitor, demonstrating approximately 100-fold selectivity over Chk2 in in vitro studies nih.gov. Its chemical structure is a 1H- nih.gov, nih.govdiazepino[4,5,6-cd]indol-6(5H)-one derivative plos.org. Like this compound and AZD7762, PF-00477736 was developed to enhance the efficacy of genotoxic agents by abrogating cell cycle checkpoints nih.govresearchgate.net.
The comparative analysis of these compounds highlights the shared therapeutic strategy of targeting checkpoint kinases to sensitize cancer cells to DNA-damaging therapies. While their specific chemical classes and selectivity profiles vary, they all underscore the importance of understanding the intricate SAR to achieve potent and selective inhibition of Chk1 and Chk2. The discontinuation of their clinical development, as noted, indicates the complex challenges in translating preclinical efficacy into successful therapeutic agents, often related to factors beyond their core molecular and cellular pharmacology.
Preclinical Biological Activity and Mechanistic Investigations of Xl 844
In Vitro Studies in Defined Cellular Systems
Preclinical investigations into XL-844 have extensively utilized in vitro cellular systems to elucidate its mechanisms of action and therapeutic potential.
Assessment of this compound Potency in Biochemical and Cellular Assays
This compound has demonstrated significant potency in various biochemical and cellular assays. exelixis.combioworld.com As a potent, selective, and ATP-competitive inhibitor of Chk1 and Chk2, this compound's activity has been evaluated in the context of its ability to abrogate DNA damage checkpoints. nih.govtandfonline.com
Analysis of Cell Cycle Progression and Distribution (e.g., flow cytometry)
This compound influences cell cycle progression by inhibiting cell cycle arrest. medkoo.com In response to DNA damaging agents like gemcitabine (B846), cells typically activate checkpoints that halt the cell cycle to allow for DNA repair. medkoo.comtandfonline.com this compound, by inhibiting Chk1 and Chk2, abrogates these cell cycle checkpoints, leading to premature mitotic entry. tandfonline.comfrontiersin.org For instance, in PANC-1 cells treated with gemcitabine, this compound induced premature mitotic entry. tandfonline.comcapes.gov.br Flow cytometry is a common method used to analyze cell cycle progression by assessing DNA content distribution across different phases (G0/G1, S, G2/M). nih.govthermofisher.comresearchgate.netnih.govresearchgate.net
Assays for Apoptosis Induction and Mitotic Catastrophe
This compound has been shown to induce mitotic catastrophe, a form of cell death resulting from defective mitosis, often triggered by DNA damage or impaired cell cycle checkpoints. nih.govmdpi.comnih.govwikipedia.org In HT-29 human colon cancer cells, this compound enhanced radiosensitivity through the promotion of mitotic catastrophe. nih.gov Mechanistically, this compound abrogated radiation-induced Chk2 phosphorylation, induced pan-nuclear γ-H2AX (a marker of DNA damage), prolonged the presence of radiation-induced γ-H2AX foci, and ultimately promoted mitotic catastrophe. nih.gov The percentage of cells undergoing mitotic catastrophe in HT-29 cells after this compound treatment was 7.1 ± 2.1%, which increased to 21.3 ± 2.5% when combined with 6 Gy X-ray radiation. aacrjournals.org
Gene Expression and Proteomic Changes Induced by this compound
While specific detailed data on comprehensive gene expression and proteomic changes directly induced by this compound as a standalone agent are not extensively detailed in the provided search results, its mechanism of action as a checkpoint kinase inhibitor implies downstream effects on genes and proteins involved in cell cycle regulation, DNA repair, and cell death pathways. wikipedia.orgbiorxiv.orgnih.govembopress.orgelifesciences.org For example, this compound blocks Cdc25A phosphorylation and increases gemcitabine-induced H2AX phosphorylation, indicating its impact on protein modification and DNA damage response pathways. tandfonline.comcapes.gov.br
Radiosensitization Effects in Human Cancer Cell Lines (e.g., HT-29 colon cancer cells)
This compound significantly enhances the radiosensitivity of human cancer cell lines. In HT-29 human colon cancer cells, this compound increased radiosensitivity in a dose- and schedule-dependent manner. nih.govpatsnap.com The enhancement factor for radiosensitivity was reported as 1.42 at a 0.5 survival fraction. nih.govpatsnap.com This radiosensitizing effect is attributed to this compound's ability to inhibit DNA repair and promote mitotic catastrophe. nih.govaacrjournals.orgmdpi.com
Table 1: Radiosensitization Effects of this compound in HT-29 Cells
| Cell Line | Treatment | Enhancement Factor (at 0.5 survival fraction) | Key Mechanism |
| HT-29 | This compound + Radiation | 1.42 | Inhibition of DNA repair, Promotion of mitotic catastrophe |
Chemosensitization Effects in Human Cancer Cell Lines (e.g., potentiation of gemcitabine activity in PANC-1 cells)
This compound has demonstrated notable chemosensitization effects, particularly in potentiating the activity of gemcitabine in human cancer cell lines such as PANC-1 pancreatic cancer cells. exelixis.comnih.govtandfonline.comfrontiersin.orgcapes.gov.br In clonogenic assays, this compound, while having minor effects as a single agent, substantially enhanced gemcitabine-induced cell killing. tandfonline.comcapes.gov.br This potentiation is linked to this compound's ability to increase gemcitabine-induced H2AX phosphorylation (a marker of DNA double-strand breaks), block Cdc25A phosphorylation, abrogate the gemcitabine-induced S-phase checkpoint, and induce premature mitotic entry. nih.govtandfonline.comfrontiersin.orgcapes.gov.br
Table 2: Chemosensitization Effects of this compound with Gemcitabine in PANC-1 Cells
| Cell Line | Combination Treatment | Effect on Cell Killing | Mechanistic Observations |
| PANC-1 | This compound + Gemcitabine | Substantially enhanced | Increased H2AX phosphorylation, Blocked Cdc25A phosphorylation, Abrogated S-phase checkpoint, Induced premature mitotic entry |
Mechanisms of Acquired Resistance to Checkpoint Kinase Inhibition and Strategies for Overcoming Them
Molecular Mechanisms Driving Resistance to Chk1/2 Inhibitors
Acquired resistance to Chk1/2 inhibitors can emerge through various mechanisms, allowing cancer cells to survive and proliferate despite the inhibition of these key checkpoint kinases. These mechanisms often involve the activation of alternative signaling pathways, the dysregulation of apoptosis, or alterations in the drug's target itself.
One of the primary mechanisms of resistance to Chk1 inhibitors is the activation of compensatory survival signals that bypass the need for Chk1 activity. nih.govresearchgate.net When Chk1 is inhibited, cancer cells can activate other pro-survival pathways to counteract the induced stress and prevent cell death.
Research has identified the Phosphoinositide 3-kinase (PI3K)/AKT and the RAS/MEK/ERK (MAPK) pathways as key compensatory routes. nih.govnih.gov Studies on Chk1 inhibitor-resistant lymphoma cells revealed a significant upregulation and phosphorylation of proteins within the PI3K/AKT pathway. nih.govbiorxiv.org Similarly, increased activity of MEK1/2 and ERK1/2 has been observed in multiple cell lines in response to Chk1 inhibition. nih.govnih.gov This activation of bypass tracks can reactivate downstream signaling, even when the primary target is inhibited, allowing the cancer cells to maintain proliferation and survival. youtube.com
The table below summarizes key research findings on the activation of these compensatory pathways in the context of Chk1 inhibitor resistance.
| Pathway | Key Proteins Activated | Cancer Model | Consequence of Activation | Reference |
| PI3K/AKT | PI3K, AKT | Eµ-Myc Lymphoma | Compensates for loss of Chk1 activity, promoting survival. | nih.govbiorxiv.org |
| MAPK | MEK1/2, ERK1/2 | Sarcoma Xenografts, Other Cell Lines | Confers resistance to Chk1 inhibitors like prexasertib (B560075). | nih.gov |
| RHO/RAC/PAK | RHOA, RAC, PAK | Eµ-Myc Lymphoma | Compensates for altered Chk1 activity. | nih.gov |
Targeting these compensatory pathways has been shown to be a viable strategy. For instance, in lymphoma models that developed resistance to Chk1 inhibitors through PI3K/AKT upregulation, subsequent treatment with a PI3K inhibitor effectively reduced tumor burden. nih.gov
Apoptosis, or programmed cell death, is a critical barrier to cancer development and a primary goal of many cancer therapies. Resistance to Chk1 inhibitors can be achieved by altering the balance of pro- and anti-apoptotic proteins within the cell. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process.
B-cell lymphoma-extra large (Bcl-xL) is a key anti-apoptotic member of this family. Its overexpression has been associated with drug resistance and disease progression in numerous cancers. nih.govnih.gov By preventing the execution of apoptosis, elevated levels of Bcl-xL can allow cancer cells to survive the DNA damage that accumulates following Chk1 inhibition. nih.gov Research into resistance to the Chk1 inhibitor prexasertib in sarcoma models found that higher concentrations of the Bcl-xL protein were present in resistant tumors. nih.gov While some studies on Chk1 inhibitors noted an induction of another anti-apoptotic protein, BFL1, a strong and consistent induction of Bcl-xL was not always observed, suggesting this mechanism can be context-dependent. e-century.usnih.gov
The ability of Bcl-xL to protect cells from a wide variety of apoptotic stimuli makes it a significant factor in multidrug resistance phenotypes. nih.gov Therefore, its upregulation represents a formidable challenge to the efficacy of therapies that rely on inducing apoptosis, including Chk1 inhibitors.
A common mechanism of acquired resistance to kinase inhibitors involves modifications to the target protein itself, which can prevent the drug from binding effectively. nih.govnih.gov These alterations can be broadly categorized into two types:
Gene Amplification: Cancer cells can increase the number of copies of the gene encoding the target kinase (e.g., Chk1). This leads to overexpression of the kinase, effectively out-competing the inhibitor by shifting the equilibrium in favor of the target protein. nih.gov
Secondary Mutations: The development of new mutations within the kinase domain of the target protein can also confer resistance. youtube.com A "gatekeeper" mutation, for example, can occur in the ATP-binding pocket of the kinase. Such a mutation might sterically hinder the inhibitor from binding while still allowing ATP to bind, thus keeping the kinase active and rendering the drug ineffective. nih.govyoutube.com
While these on-target modifications are well-documented for many tyrosine kinase inhibitors, they represent a general principle of resistance that can apply to serine/threonine kinase inhibitors like those targeting Chk1/2 as well. nih.govnih.gov
Academic Strategies for Overcoming Resistance to Checkpoint Kinase Inhibition
To counter the development of resistance, researchers are exploring several strategies. These approaches often involve combining Chk1/2 inhibitors with other agents to create a multi-pronged attack on cancer cells, either by enhancing DNA damage or by exploiting other cellular vulnerabilities.
The primary rationale for using Chk1/2 inhibitors is to sensitize cancer cells to agents that cause DNA damage. nih.govaacrjournals.org Preclinical studies have consistently shown that XL-844 enhances the efficacy of an array of chemotherapeutic agents and radiation. exelixis.comnih.govaacrjournals.org
By inhibiting Chk1 and Chk2, this compound blocks the cell's ability to arrest its cycle and repair damaged DNA, forcing the cell into a premature and lethal mitotic entry, a process known as mitotic catastrophe. nih.gov This combination is predicted to be particularly effective in cancer cells that have a deficient G1-S checkpoint (often due to p53 mutations), as these cells are highly dependent on the S and G2-M checkpoints regulated by Chk1 for survival after DNA damage. aacrjournals.org
Studies have demonstrated that this compound can:
Abrogate radiation-induced Chk2 phosphorylation. nih.gov
Inhibit the repair of DNA double-strand breaks. nih.gov
Increase cancer cell radiosensitivity. nih.gov
Increase the effectiveness of other anticancer agents in animal models. exelixis.comexelixis.com
The sequencing and scheduling of these combinations are critical for their success. In many cases, delayed administration of the checkpoint inhibitor after the DNA-damaging agent is more effective than concurrent treatment. aacrjournals.org This rational approach aims to maximize the DNA damage inflicted by chemotherapy or radiation and then use the Chk1/2 inhibitor to prevent its repair, leading to enhanced tumor cell death. aacrjournals.orgnih.gov
Synthetic lethality is a concept where the loss of function in two separate genes results in cell death, but the loss of either gene alone does not. aacrjournals.org This principle offers a powerful strategy for cancer therapy, aiming to kill cancer cells with specific genetic alterations while sparing normal cells. nih.gov
Inhibiting Chk1 can be synthetically lethal in cancer cells that have pre-existing defects in other DNA damage response (DDR) pathways or high levels of replication stress. aacrjournals.orgnih.gov These cancer cells are overly reliant on the Chk1-mediated checkpoint for survival, making them uniquely vulnerable to its inhibition.
Key synthetic lethal interactions with Chk1 inhibition include:
ATR Inhibition: ATR is another key kinase that acts upstream of Chk1. Because Chk1 inhibition can lead to increased reliance on ATR for survival, combining Chk1 and ATR inhibitors has been shown to be synergistically lethal to cancer cells. nih.gov
Loss of B-Family DNA Polymerase Function: An unbiased siRNA screen identified that knocking down subunits of B-family DNA polymerases (POLA1, POLE, and POLE2) sensitized cancer cells to Chk1 inhibition. aacrjournals.org
Defects in Homologous Recombination: Cancers with mutations in genes like BRCA1 or BRCA2 are deficient in a major DNA repair pathway and show increased sensitivity to inhibitors of other DDR proteins, including checkpoint kinases.
Development of Next-Generation Inhibitors to Circumvent Resistance Mechanisms
The emergence of acquired resistance to checkpoint kinase inhibitors presents a significant challenge in cancer therapy. To address this, research has focused on the development of next-generation inhibitors with improved selectivity and potency, as well as novel strategies to overcome specific resistance pathways. One such inhibitor is this compound, a potent and selective small-molecule inhibitor of the checkpoint kinases Chk1 and Chk2. nih.govuzh.ch
This compound was developed as a next-generation inhibitor with the aim of enhancing the efficacy of DNA-damaging cancer therapies like radiation. nih.govuzh.ch The rationale behind this approach is that by inhibiting Chk1 and Chk2, the cancer cells' ability to arrest the cell cycle and repair DNA damage is compromised, leading to a form of cell death known as mitotic catastrophe. nih.govnih.gov This is particularly relevant in the context of overcoming resistance, as many cancers develop resistance to treatments like radiation by upregulating their DNA damage response (DDR) pathways.
Preclinical research has demonstrated the potential of this compound to overcome this type of treatment resistance. In a study utilizing the human colon cancer cell line HT-29, this compound was shown to significantly enhance the cells' sensitivity to radiation. nih.gov The mechanism behind this radiosensitization was attributed to the abrogation of radiation-induced Chk2 phosphorylation, leading to an inhibition of DNA repair and the promotion of mitotic catastrophe. nih.govnih.gov
Research Findings on this compound as a Radiosensitizing Agent
A key study investigated the potency of this compound in radiosensitizing human cancer cells. The findings from this research are summarized in the table below.
| Cell Line | Treatment | Key Findings | Mechanism of Action |
|---|---|---|---|
| HT-29 (Human Colon Cancer) | This compound in combination with radiation | This compound enhanced radiosensitivity in a dose and schedule-dependent manner. The enhancement factor was 1.42 at a 0.5 survival fraction. | Abrogation of radiation-induced Chk2 phosphorylation, prolonged presence of radiation-induced γ-H2AX foci (a marker of DNA double-strand breaks), and promotion of mitotic catastrophe. nih.gov |
These findings highlight the potential of next-generation checkpoint kinase inhibitors like this compound to circumvent resistance to conventional cancer therapies by targeting the DNA damage response pathway.
Strategies to Overcome Acquired Resistance to Checkpoint Kinase Inhibition
While this compound demonstrates efficacy in overcoming resistance to DNA-damaging agents, the development of acquired resistance to checkpoint kinase inhibitors themselves is a growing concern. One of the well-documented mechanisms of acquired resistance to Chk1 inhibitors is the upregulation of the Wee1 kinase. nih.gov Wee1 is another critical cell cycle checkpoint kinase, and its overexpression can compensate for the inhibition of Chk1, thereby allowing cancer cells to survive. nih.gov
To counter this, newer therapeutic strategies are being explored, including the development of next-generation inhibitors that can overcome this specific resistance mechanism. One promising approach is the combination of Chk1 and Wee1 inhibitors. nih.govnih.gov Preclinical studies have shown that this combination can synergistically induce DNA damage and reduce the survival of cancer cells, including those that have developed resistance to a Chk1 inhibitor alone. nih.govnih.gov
The development of novel Chk1 inhibitors continues, with a focus on high selectivity and potency. For instance, the Chk1 inhibitor SRA737 has shown synergy with agents that induce replication stress, like gemcitabine (B846), even in gemcitabine-resistant tumor models. prnewswire.com Another next-generation inhibitor, BBI-355, is being investigated in combination with targeted therapies for tumors with specific oncogene amplifications, which are known to have increased replication stress and sensitivity to Chk1 inhibition. ascopubs.org These ongoing efforts underscore the importance of developing new inhibitors and combination strategies to stay ahead of the evolving landscape of drug resistance in cancer.
Synthetic Chemistry and Chemical Characterization Methodologies in Xl 844 Research
General Synthetic Strategies for Checkpoint Kinase Inhibitors
The inhibition of checkpoint kinase 1 (Chk1) is a recognized therapeutic strategy aimed at enhancing the anti-tumor efficacy of cytotoxic chemotherapeutic agents, particularly in cancer cells exhibiting defective p53 responses nih.gov. The discovery and optimization of checkpoint kinase inhibitors often employ sophisticated synthetic strategies.
A common approach in developing potent and selective small-molecule inhibitors involves fragment-based drug discovery, which is frequently combined with structure-based optimization, often guided by iterative protein crystallography researchgate.netguidetopharmacology.org. This iterative process allows for the systematic modification of lead compounds to improve their binding affinity, selectivity, and pharmacological properties.
General synthetic chemistry practices for these compounds typically involve conducting reactions under an inert atmosphere, such as nitrogen (N2), and drying organic solutions using desiccants like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) guidetopharmacology.org. Starting materials and solvents are commonly procured from commercial suppliers and utilized without further purification guidetopharmacology.org. Modern synthetic techniques, such as microwave reactions, are also employed to accelerate reaction times and improve yields guidetopharmacology.org. For purification, flash silica (B1680970) chromatography is a standard technique guidetopharmacology.org.
For lead optimization, efficient chemical routes are developed to enable the rapid synthesis of numerous analogues. Key reactions frequently utilized in this context include alkylation, aromatic nucleophilic substitution, and palladium-catalyzed coupling reactions researchgate.net. Significant effort is often dedicated to establishing robust conditions for the introduction of specific chemical groups, such as the cyanopyrazine moiety, which can be critical for maintaining potency, selectivity, and metabolic stability researchgate.net. The investment in developing such general lead optimization routes is crucial, as it facilitates the scale-up to prepare multi-gram quantities of potential drug candidates for comprehensive preclinical evaluation researchgate.net. For instance, in the development of CHK1 inhibitors, scaffold morphing strategies have been instrumental in evolving lead compounds, addressing issues like sub-optimal clearance observed in early tool molecules researchgate.net.
Analytical Techniques for Compound Characterization and Purity Assessment in Research (e.g., NMR, HRMS, IR, elemental analysis)
In organic chemistry research, a suite of analytical methods is indispensable for the accurate identification, quantification, and comprehensive characterization of synthesized chemical compounds, as well as for assessing their purity Current time information in Aurangabad Division, IN..
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating molecular structure, providing detailed information on atom connectivity and stereochemistry Current time information in Aurangabad Division, IN.guidetopharmacology.org. Both proton (¹H NMR) and carbon (¹³C NMR) data are routinely acquired for new compounds citeab.com. NMR is also valuable for assessing compound purity by detecting the presence of specific nuclei and their environments uni.lu.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present within a molecule by analyzing the absorption of infrared radiation at specific wavelengths Current time information in Aurangabad Division, IN.guidetopharmacology.org. While it confirms the presence of characteristic functional groups, IR alone does not provide a definitive assessment of compound purity uni.lu.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for studying electronic transitions within molecules, particularly those with chromophores Current time information in Aurangabad Division, IN..
Mass Spectrometry (MS):
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are fundamental for separating components within a mixture based on their physical and chemical properties (HPLC) or volatility (GC) Current time information in Aurangabad Division, IN.guidetopharmacology.org. They are extensively used for both purification and purity assessment of synthesized compounds.
Flash Silica Chromatography and Column Chromatography: These are preparative chromatographic methods used for the isolation and purification of organic substances guidetopharmacology.orguni.lu.
Thin Layer Chromatography (TLC): A rapid and qualitative technique often used to monitor reaction progress and assess the purity of isolated products uni.lu.
Elemental Analysis (EA):
Elemental analysis, often performed via combustion analysis, is critical for quantitatively determining the elemental composition (e.g., carbon, hydrogen, nitrogen, sulfur) of an organic compound Current time information in Aurangabad Division, IN.guidetopharmacology.orguni.lunih.gov. It provides a direct measure of the bulk purity of a sample uni.lunih.gov. For publication in many scholarly journals, the experimentally found values for carbon, hydrogen, and nitrogen must typically be within ±0.4% of the theoretically calculated values for the proposed molecular formula citeab.com. Elemental analysis complements NMR in providing a comprehensive assessment of sample purity uni.lu.
Other Techniques:
Single-crystal X-ray Diffraction: This technique can provide definitive structural confirmation, including molecular formula and stereochemistry, and is often accepted as an alternative to elemental analysis or HRMS for confirming molecular formula citeab.com.
These techniques are often used in combination to provide a robust characterization of new chemical entities and to ensure the high purity required for further research and development.
Development of Chemical Probes and Analogues Based on XL-844 Scaffold for Further Research
The development of chemical probes and analogues is a critical aspect of chemical biology and drug discovery, aiming to elucidate the biological roles of target proteins and to identify potential therapeutic agents. This compound itself has been described as a "novel inhibitor" americanelements.com and a valuable "chemical tool" in research researchgate.net.
Chemical Probes: Chemical probes are meticulously characterized small molecules designed to potently and selectively modulate the activity of a specific target protein bmj.com. They possess a well-defined mechanism of action and are instrumental in dissecting the functions of target proteins within cellular and disease contexts, thereby facilitating target validation and phenotypic profiling bmj.com. Unlike genetic approaches such as CRISPR or RNAi, chemical probes allow for sensitive, concentration- and time-dependent modulation of protein function, offering a nuanced understanding of a protein's role in a biological system bmj.com.
Development of Analogues: The process of developing analogues, particularly from a scaffold like this compound, involves a systematic approach to modify the core structure to improve desired properties. This often begins with hit-to-lead chemistry , where initial chemical matter (e.g., fragments) is transformed into a potent lead series nih.gov. Key aspects of this development include:
Structure-Based Design: Iterative protein crystallography plays a crucial role in guiding the design of chemical probes and analogues. By visualizing the interaction of compounds with their target proteins at an atomic level, researchers can rationally design modifications to enhance potency and selectivity researchgate.netnih.gov.
Synthetic Feasibility: The development of efficient and robust chemical routes for the rapid synthesis of analogues is paramount researchgate.net. This often involves employing versatile reactions such as alkylation, aromatic nucleophilic substitution, and palladium-catalyzed coupling reactions to introduce diverse substituents onto the core scaffold researchgate.net. The ability to scale up these synthetic routes to produce multi-gram quantities of potential candidates is also a significant consideration for preclinical evaluation researchgate.net.
Selectivity Assessment: A critical challenge in probe and analogue development is ensuring selectivity across the proteome nih.gov. Technologies are being developed to assess proteome-wide selectivity, moving beyond limited kinase panels nih.gov. This involves profiling compounds in cells using various -omics approaches to understand their off-target effects nih.gov.
Pharmacokinetic Optimization: For compounds intended for in vivo studies or potential therapeutic development, properties like oral activity and sustained pharmacodynamic response are crucial researchgate.net. Lead optimization efforts, including scaffold morphing strategies, are undertaken to address issues such as sub-optimal in vitro and in vivo clearance, aiming for improved pharmacokinetic profiles researchgate.net.
Projects like EUbOPEN are dedicated to generating high-quality chemical probes and their suitable analogues, integrating them into chemogenomics libraries to accelerate the understanding of protein function across the human proteome nih.gov. This collaborative effort underscores the importance of robust chemical synthesis and characterization in advancing biological research and drug discovery.
Compound Names and PubChem CIDs
Future Directions and Unexplored Research Avenues for Xl 844 and Checkpoint Kinase Modulation
Identification of Novel Molecular Interactors and Downstream Effectors of XL-844
This compound is recognized as a potent, ATP-competitive inhibitor of the serine/threonine checkpoint kinases Chk1 and Chk2. nih.govplos.org Its mechanism involves disrupting the DNA damage response (DDR), a critical pathway for maintaining genomic integrity. pensoft.netpensoft.net When DNA damage occurs, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) activate Chk2 and Chk1, respectively. mdpi.comcreative-diagnostics.com These kinases then phosphorylate a variety of substrates to induce cell cycle arrest, allowing time for DNA repair. plos.orgcreative-diagnostics.com
This compound has been shown to abrogate the S-phase checkpoint induced by DNA-damaging agents like gemcitabine (B846), block the phosphorylation of downstream effectors such as CDC25A, and promote premature entry into mitosis, leading to a form of cell death known as mitotic catastrophe. nih.govresearchgate.netamegroups.org Interestingly, while it inhibits the activation of Chk2 in response to radiation, some studies have observed that this compound can also induce the phosphorylation of Chk1. nih.gov
Future research must move beyond these primary targets to build a comprehensive interaction map for this compound. Unbiased, large-scale quantitative proteomics and phosphoproteomics can identify novel binding partners and substrates. acs.org This will help to elucidate the full spectrum of its cellular effects, including potential off-target activities that might contribute to efficacy or toxicity. Identifying the complete set of downstream effectors will provide a more nuanced understanding of how this compound modulates cellular processes beyond cell cycle control, potentially revealing new therapeutic vulnerabilities and biomarkers for patient stratification. acs.org
Application of Advanced Preclinical Models for Enhanced Mechanistic Elucidation (e.g., 3D cell cultures, organoids)
Traditionally, the preclinical evaluation of anticancer agents has relied on two-dimensional (2D) cell cultures, which fail to replicate the complex architecture and microenvironment of solid tumors. nih.gov This limitation is a contributing factor to the high attrition rate of new drugs in clinical trials. nih.gov Advanced three-dimensional (3D) models, such as spheroids and patient-derived organoids, offer a more physiologically relevant context for drug discovery. nih.govnih.govfrontiersin.org
These 3D models recapitulate crucial aspects of in vivo tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of drug resistance. nih.govsciltp.com The application of organoid technology, which can be derived from patient tumors, provides a platform for testing therapies in a personalized manner. nih.govcuribio.com
For a compound like this compound, employing these advanced models is a critical next step. Studying its effects in 3D cultures and organoids can provide deeper insights into its ability to penetrate complex tissues and its impact on the tumor microenvironment. These models will be invaluable for elucidating mechanisms of intrinsic and acquired resistance to checkpoint kinase inhibitors and for rationally designing combination therapies that can overcome these hurdles in a setting that more closely mimics human disease. frontiersin.orgcancerworld.net
Design and Synthesis of Next-Generation Checkpoint Kinase Inhibitors with Improved Selectivity or Modulated Activity
This compound is part of a class of first-generation checkpoint inhibitors, many of which exhibit activity against both Chk1 and Chk2. nih.govcreative-diagnostics.comnih.gov While dual inhibition can be effective, subsequent research has suggested that selective inhibition of Chk1 may be a more promising therapeutic strategy, as the role of Chk2 inhibition in potentiating chemotherapy is less clear and potentially more controversial. nih.govnih.gov This has spurred the development of second-generation inhibitors with greater selectivity and improved pharmacological properties, such as oral bioavailability. nih.govnih.gov
The design of these next-generation inhibitors is heavily reliant on structural biology. nih.gov Detailed X-ray crystal structures of Chk1 and Chk2 have revealed key differences in their ATP-binding sites that can be exploited to achieve high selectivity. nih.gov For instance, specific structural features, such as the presence of particular protein-bound water molecules or unique amino acid residues, can be targeted to design molecules that bind preferentially to one kinase over the other. nih.govnih.gov The knowledge gained from studying compounds like this compound provides a foundation for the rational design and synthesis of new chemical entities with fine-tuned activity profiles, aiming for enhanced therapeutic windows and reduced off-target effects. cuni.cz
Integration of Systems Biology and Computational Approaches in this compound Research (e.g., molecular docking, QSAR)
The complexity of kinase signaling networks necessitates the use of sophisticated computational and systems-level approaches to fully understand the impact of an inhibitor. proquest.comnih.govresearchgate.net Computational methods like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are powerful tools in modern drug design. nih.govresearchgate.net
Molecular docking simulations can predict the precise binding mode of this compound within the ATP-binding pockets of Chk1 and Chk2, helping to rationalize its activity and selectivity at an atomic level. researchgate.net 3D-QSAR studies develop mathematical models that correlate the chemical structures of a series of inhibitor analogs with their biological activities. nih.govnih.govfrontiersin.orgmdpi.com These models generate contour maps that highlight which regions of the molecule are important for steric, electrostatic, or hydrophobic interactions, thereby guiding the synthesis of new compounds with potentially improved potency. nih.govresearchgate.net
Beyond individual molecule design, systems biology approaches aim to model the broader effects of drug action on cellular signaling networks. researchgate.netnih.gov By integrating experimental data with computational modeling, researchers can predict how inhibiting Chk1 and Chk2 with this compound perturbs the entire cellular system. This can help identify feedback loops, pathway cross-talk, and mechanisms of adaptive resistance that might not be apparent from studying the primary targets in isolation. proquest.comnih.gov Such an integrated approach is essential for optimizing the use of this compound and for the rational design of effective combination therapies.
Q & A
Q. What are the primary molecular mechanisms by which XL-844 enhances chemotherapeutic efficacy in preclinical models?
this compound is a dual inhibitor of checkpoint kinases Chk1 and Chk2, which are critical regulators of DNA damage response (DDR). It abrogates cell cycle checkpoints (e.g., S-phase arrest) induced by DNA-damaging agents like gemcitabine, forcing premature mitotic entry and promoting mitotic catastrophe. Methodologically, researchers should assess checkpoint abrogation via phosphorylation status of downstream targets (e.g., CDC25A) and monitor mitotic markers (e.g., phospho-histone H3) .
Q. Which experimental models are most appropriate for studying this compound's radiosensitization effects?
Preclinical studies have utilized cancer cell lines (e.g., human carcinoma models) exposed to ionizing radiation (IR) combined with XL-843. Key endpoints include clonogenic survival assays, γH2AX foci quantification (DNA damage), and apoptosis/cell cycle analysis via flow cytometry. Note that this compound exhibits tumor-specific radiosensitization while sparing normal cells (e.g., mouse thymocytes) .
Q. How does this compound's dual inhibition of Chk1 and Chk2 influence experimental design compared to selective inhibitors?
Unlike selective Chk1 inhibitors (e.g., PF-477736), this compound equally targets Chk1 and Chk2, necessitating careful interpretation of DDR pathway crosstalk. Researchers should include controls using selective inhibitors (e.g., VRX046617 for Chk2) and validate target engagement via kinase activity assays .
Advanced Research Questions
Q. How can contradictory findings on this compound's activation of Chk1 phosphorylation be resolved experimentally?
Despite inhibiting Chk1, this compound paradoxically induces Chk1 phosphorylation in some contexts. To address this, employ phospho-specific antibodies (e.g., p-Chk1 Ser345) alongside kinase-dead mutants or siRNA knockdown to distinguish autophosphorylation from upstream ATR/ATM activation. Co-treatment with ATR inhibitors (e.g., VE-821) can further clarify mechanisms .
Q. What methodological considerations are critical when designing combination therapies with this compound and DNA-targeted agents?
Timing and dosing are paramount. For example, gemcitabine requires prior administration to induce S-phase arrest, followed by this compound to override the checkpoint. Use synchronized cell cultures and real-time cell cycle tracking to optimize scheduling. Additionally, assess replication stress via DNA fiber assays to quantify replication fork dynamics .
Q. How should researchers interpret the discontinuation of this compound clinical trials in preclinical translational studies?
While Phase I trials were discontinued due to toxicity or efficacy challenges, preclinical data remain valuable for understanding DDR inhibition. Focus on identifying predictive biomarkers (e.g., Chk2 expression levels) or patient-derived xenograft (PDX) models that recapitulate tumor heterogeneity. Cross-reference with newer Chk inhibitors (e.g., LY2606368) to refine therapeutic windows .
Q. What strategies mitigate off-target effects when testing this compound in complex biological systems?
Use orthogonal validation methods:
- Chemical proteomics : Identify off-target kinase interactions.
- Isoform-specific assays : Differentiate Chk1/Chk2 effects using isoform-selective substrates.
- Genetic models : CRISPR-Cas9 knockout of Chk1/Chk2 to confirm phenotype specificity .
Data Analysis and Contradiction Management
Q. How can researchers reconcile variability in this compound's efficacy across cancer cell lines?
Perform multi-omics profiling (transcriptomics, proteomics) to correlate sensitivity with DDR pathway activity, TP53 status, and replication stress markers. Use stratified analysis in datasets like the Cancer Cell Line Encyclopedia (CCLE) to identify resistance mechanisms .
Q. What statistical approaches are recommended for analyzing this compound's dose-response synergism with chemotherapeutics?
Apply the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Pair this with high-content imaging to capture heterogeneous responses at single-cell resolution. Bootstrap resampling can address variability in clonogenic assays .
Ethical and Translational Considerations
Q. How can preclinical studies with this compound address ethical concerns in translating DDR inhibitors?
Prioritize in vitro and in vivo models with validated translational relevance (e.g., PDX models with matched clinical outcomes). Adhere to ARRIVE guidelines for animal studies and transparently report negative data to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
